(2E)-1-cyclopropyl-4,4,4-trifluoro-2-(2-phenylhydrazin-1-ylidene)butane-1,3-dione
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Overview
Description
(2E)-1-cyclopropyl-4,4,4-trifluoro-2-(2-phenylhydrazin-1-ylidene)butane-1,3-dione is a complex organic compound characterized by its unique structural features, including a cyclopropyl group, trifluoromethyl group, and a phenylhydrazone moiety. This compound is of interest in various fields of chemistry and pharmacology due to its potential biological activities and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-1-cyclopropyl-4,4,4-trifluoro-2-(2-phenylhydrazin-1-ylidene)butane-1,3-dione typically involves multiple steps:
Formation of the Cyclopropyl Intermediate: The initial step often involves the formation of a cyclopropyl intermediate through cyclopropanation reactions.
Introduction of the Trifluoromethyl Group: This step can be achieved using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates under specific conditions.
Hydrazone Formation: The phenylhydrazone moiety is introduced through a condensation reaction between a hydrazine derivative and a carbonyl compound.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed to scale up the production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions may convert the compound into its corresponding reduced forms, such as hydrazines or amines.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce amines.
Scientific Research Applications
Chemistry
In chemistry, (2E)-1-cyclopropyl-4,4,4-trifluoro-2-(2-phenylhydrazin-1-ylidene)butane-1,3-dione is used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.
Medicine
In medicine, the compound’s derivatives are explored for their pharmacological effects. Studies focus on their potential as drug candidates for treating various diseases.
Industry
In the industrial sector, the compound is used in the development of specialty chemicals and materials. Its reactivity and stability make it suitable for various applications, including coatings and polymers.
Mechanism of Action
The mechanism of action of (2E)-1-cyclopropyl-4,4,4-trifluoro-2-(2-phenylhydrazin-1-ylidene)butane-1,3-dione involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed biological effects. Detailed studies on its binding affinity and molecular interactions help elucidate its mechanism.
Comparison with Similar Compounds
Similar Compounds
(2E)-1-cyclopropyl-4,4,4-trifluoro-2-(2-phenylhydrazin-1-ylidene)butane-1,3-dione: Similar compounds include other hydrazone derivatives and trifluoromethyl-substituted compounds.
Hydrazone Derivatives: These compounds share the hydrazone functional group and exhibit similar reactivity and biological activities.
Trifluoromethyl Compounds: Compounds with trifluoromethyl groups are known for their stability and unique chemical properties.
Uniqueness
The uniqueness of this compound lies in its combination of structural features, which confer distinct reactivity and biological activities. Its cyclopropyl and trifluoromethyl groups contribute to its stability and reactivity, making it a valuable compound for various applications.
Properties
IUPAC Name |
(Z)-1-cyclopropyl-4,4,4-trifluoro-3-hydroxy-2-phenyldiazenylbut-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11F3N2O2/c14-13(15,16)12(20)10(11(19)8-6-7-8)18-17-9-4-2-1-3-5-9/h1-5,8,20H,6-7H2/b12-10-,18-17? |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAIRWRZGNVURKF-SZJVXDMOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)C(=C(C(F)(F)F)O)N=NC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC1C(=O)/C(=C(\C(F)(F)F)/O)/N=NC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11F3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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